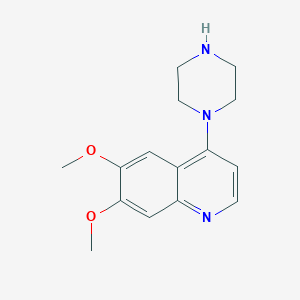
(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a phenyl group, and a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazole ring or the phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives with modified functional groups, depending on the specific reaction conditions and reagents used.
科学研究应用
(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
(5-Phenyl-oxazol-2-yl)(phenyl)methanone: Lacks the 4-chlorophenyl group, which may result in different chemical and biological properties.
(5-(4-Methylphenyl)oxazol-2-yl)(phenyl)methanone: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
(5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone:
Uniqueness
(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
属性
分子式 |
C16H10ClNO2 |
|---|---|
分子量 |
283.71 g/mol |
IUPAC 名称 |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)14-10-18-16(20-14)15(19)12-4-2-1-3-5-12/h1-10H |
InChI 键 |
WNAKLCHKQUIIOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
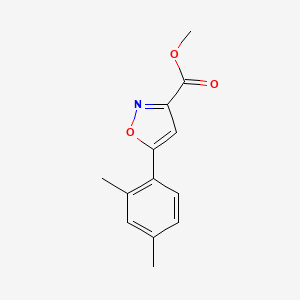
![3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14113189.png)
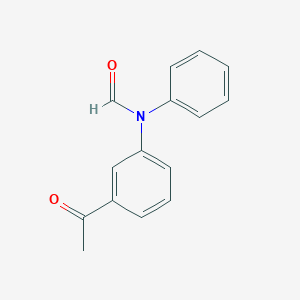
![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)
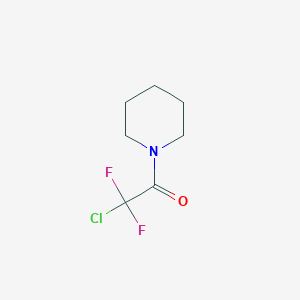
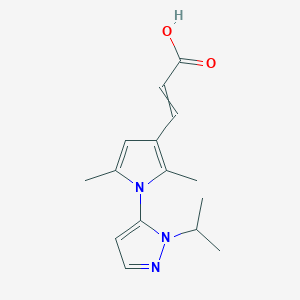
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14113211.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113214.png)
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14113219.png)

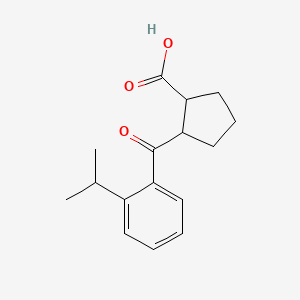
![(4R,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B14113235.png)
